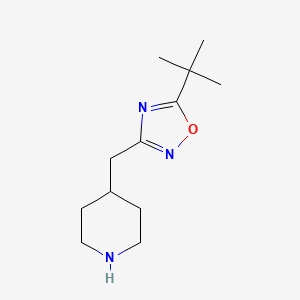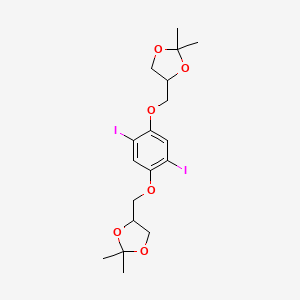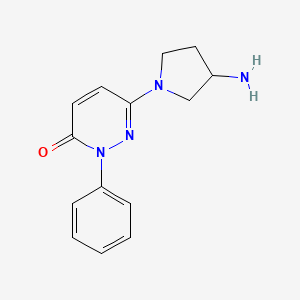
5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(tert-Butyl)-3-(pipéridin-4-ylméthyl)-1,2,4-oxadiazole est un composé hétérocyclique qui contient un cycle oxadiazole substitué par un groupe tert-butyle et un groupe pipéridin-4-ylméthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(tert-Butyl)-3-(pipéridin-4-ylméthyl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction d’un dérivé de pipéridine avec un intermédiaire oxyde de nitrile, qui peut être généré in situ à partir d’une oxime et d’un agent chlorant. Les conditions réactionnelles incluent souvent l’utilisation d’une base telle que la triéthylamine et d’un solvant tel que le dichlorométhane.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 5-(tert-Butyl)-3-(pipéridin-4-ylméthyl)-1,2,4-oxadiazole ne soient pas bien documentées, l’approche générale impliquerait le passage à l’échelle des méthodes de synthèse en laboratoire. Cela inclurait l’optimisation des conditions réactionnelles pour obtenir des rendements et une pureté plus élevés, ainsi que la garantie que le processus soit rentable et respectueux de l’environnement.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(tert-Butyl)-3-(pipéridin-4-ylméthyl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : La réduction peut être réalisée en utilisant des agents tels que l’hydrure de lithium et d’aluminium.
Substitution : Le cycle oxadiazole peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu aqueux.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d’une base.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle oxadiazole.
Réduction : Formes réduites du cycle oxadiazole.
Substitution : Dérivés oxadiazoles substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le 5-(tert-Butyl)-3-(pipéridin-4-ylméthyl)-1,2,4-oxadiazole a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment en tant que candidat médicament pour diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme D'action
Le mécanisme d’action du 5-(tert-Butyl)-3-(pipéridin-4-ylméthyl)-1,2,4-oxadiazole dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, en modulant leur activité. Les cibles moléculaires et les voies impliquées varient en fonction du contexte biologique spécifique et de la nature des interactions du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(tert-Butyl)-3-(pipéridin-4-ylméthyl)-1,2,4-triazole
- 5-(tert-Butyl)-3-(pipéridin-4-ylméthyl)-1,2,4-thiadiazole
Unicité
Le 5-(tert-Butyl)-3-(pipéridin-4-ylméthyl)-1,2,4-oxadiazole est unique en raison de la présence du cycle oxadiazole, qui confère des propriétés chimiques et physiques distinctes par rapport aux analogues triazole et thiadiazole. Le cycle oxadiazole peut influencer la réactivité, la stabilité et l’activité biologique potentielle du composé, ce qui en fait un échafaudage précieux dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C12H21N3O |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
5-tert-butyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)11-14-10(15-16-11)8-9-4-6-13-7-5-9/h9,13H,4-8H2,1-3H3 |
Clé InChI |
HOEIZXLQHYSTLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=NO1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)









